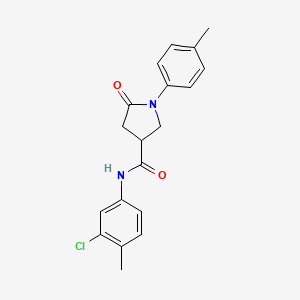![molecular formula C25H18ClNO2 B11651636 17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)
17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions can vary, but typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and conditions.
化学反応の分析
Types of Reactions
17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are still under investigation, but they are believed to involve complex biochemical interactions .
類似化合物との比較
Similar Compounds
- 17-amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
What sets 17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart from similar compounds is its specific substitution pattern and the presence of the 4-chlorophenyl group. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C25H18ClNO2 |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
17-(4-chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H18ClNO2/c1-25-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)25)21-22(25)24(29)27(23(21)28)15-12-10-14(26)11-13-15/h2-13,20-22H,1H3 |
InChIキー |
ZYSWBDASMRTCDG-UHFFFAOYSA-N |
正規SMILES |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B11651556.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11651565.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651574.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one](/img/structure/B11651581.png)
![N-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11651587.png)
![Ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651603.png)

![(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11651628.png)

![(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651643.png)

![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
